Diethyl 2-hydroxymalonate
CAS No.: 13937-08-1
Cat. No.: VC20975174
Molecular Formula: C7H12O5
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13937-08-1 |
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Molecular Formula | C7H12O5 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | diethyl 2-hydroxypropanedioate |
Standard InChI | InChI=1S/C7H12O5/c1-3-11-6(9)5(8)7(10)12-4-2/h5,8H,3-4H2,1-2H3 |
Standard InChI Key | VXZQTXSCMRPKMH-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C(=O)OCC)O |
Canonical SMILES | CCOC(=O)C(C(=O)OCC)O |
Introduction
Physical and Chemical Properties
Diethyl 2-hydroxymalonate possesses distinct physical and chemical characteristics that make it valuable for various chemical transformations. The compound contains a hydroxyl group at the alpha position of the malonate structure, providing it with unique reactivity patterns.
Basic Properties and Identification
Parameter | Value |
---|---|
CAS Number | 13937-08-1 |
Molecular Formula | C₇H₁₂O₅ |
Molecular Weight | 176.17 g/mol |
MDL Number | MFCD04038932 |
Synonyms | Diethyl 2-hydroxypropane-1,3-dioate, Propanedioic acid, hydroxy-, diethyl ester |
Physical Properties
Property | Value |
---|---|
Physical State | Liquid |
Melting Point | -2.5°C |
Boiling Point | 120-122°C (15 mm Hg) / 221°C (estimate) |
Density | 1.152 g/cm³ (25°C) |
Refractive Index | 1.4400 (estimate) |
Storage Temperature | Ambient to 2-8°C |
The compound is characterized by its relatively low melting point and moderate boiling point under reduced pressure, which facilitates its handling in laboratory settings. The hydroxyl group at the α-position significantly influences its chemical behavior, making it more reactive in certain contexts compared to standard malonate esters. |
Synthesis Methods
Several synthetic approaches have been developed for the preparation of diethyl 2-hydroxymalonate, each with specific advantages depending on the desired application and scale.
Classical Synthesis Approaches
The traditional synthesis of diethyl 2-hydroxymalonate typically involves the reaction of malonic acid derivatives with ethanol under acidic conditions to form the ester linkage. This method provides a straightforward route to the target compound, though yields can vary depending on reaction conditions.
In some cases, diethyl 2-hydroxymalonate can be formed as a side product during reactions involving other malonates, such as diethyl chloromalonate when reacting with solvents without specific catalysts. For instance, when diethyl chloromalonate reacts under certain conditions without potassium fluoride, small amounts of diethyl-2-hydroxymalonate may be produced due to interactions with the solvent or condensation processes.
TDAE-Mediated Synthesis
Recent advancements have employed tetrakis(dimethylamino)ethylene (TDAE) as a reducing agent to generate reactive intermediates capable of forming hydroxymalonate derivatives . This approach represents a significant improvement over traditional methods as it operates under mild conditions and can tolerate various functional groups.
The TDAE approach involves a single electron transfer (SET) mechanism that generates carbanions under mild conditions, which can then react with appropriate electrophiles to form the desired hydroxymalonate derivatives . This method has been particularly useful for synthesizing azaheterocyclic hydroxymalonate derivatives, demonstrating its versatility in creating complex structures.
Direct α-Hydroxylation Methods
An environmentally benign method for the α-hydroxylation of malonates involves the in situ generation of dimethyldioxirane through the combination of acetone and Oxone® in aqueous medium at room temperature . This procedure has been successfully applied to various β-dicarbonyl compounds, providing a green chemistry approach to synthesizing α-hydroxylated derivatives.
The reaction proceeds under mild conditions and eliminates the need for toxic reagents, making it an attractive option for large-scale synthesis:
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Oxone® (potassium peroxymonosulfate) reacts with acetone to generate dimethyldioxirane (DMD)
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The unstable DMD then serves as the oxidizing agent for the α-hydroxylation
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The reaction occurs in aqueous medium at room temperature, providing an environmentally friendly approach
Applications in Organic Synthesis
Diethyl 2-hydroxymalonate serves as a valuable synthetic intermediate due to its multifunctional nature and potential for further derivatization.
As a Building Block for Complex Molecules
The unique structure of diethyl 2-hydroxymalonate, with its α-hydroxyl group and two ester functionalities, makes it an excellent starting material for the synthesis of more complex molecules. The hydroxyl group can participate in various transformations including:
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Substitution reactions
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Elimination reactions
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Oxidation to keto groups
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Formation of ethers and esters
These transformations allow for the strategic introduction of various functional groups, facilitating the synthesis of complex target molecules.
Role in Synthesis of Bioactive Compounds
Many natural products and pharmaceuticals contain the α-hydroxy-β-dicarbonyl framework as a common structural feature . Diethyl 2-hydroxymalonate and related compounds serve as key building blocks for the synthesis of biologically active substances, including naturally occurring carbocycles and heterocycles.
The compound's reactivity profile enables its incorporation into synthetic routes toward various bioactive molecules, particularly those containing hydroxy acid motifs or related functional groups.
Research Developments and Future Directions
Recent research has expanded our understanding of diethyl 2-hydroxymalonate and related compounds, opening new avenues for application.
Green Chemistry Approaches
The development of environmentally benign methods for the synthesis of α-hydroxylated malonates represents an important advancement in green chemistry . These approaches reduce the environmental impact of chemical synthesis by:
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Utilizing water as a reaction medium
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Operating at room temperature
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Employing safer oxidizing agents
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Reducing waste generation
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Eliminating the need for toxic reagents and catalysts
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